molecular formula C9H18O3 B14143172 Propan-2-yl 3-[(propan-2-yl)oxy]propanoate CAS No. 4220-74-0

Propan-2-yl 3-[(propan-2-yl)oxy]propanoate

Cat. No.: B14143172
CAS No.: 4220-74-0
M. Wt: 174.24 g/mol
InChI Key: KKIHPJWQDHMAFR-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is an organic compound with the molecular formula C9H18O3. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-[(propan-2-yl)oxy]propanoate can be synthesized through esterification. The reaction involves the condensation of propan-2-ol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-[(propan-2-yl)oxy]propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its constituent alcohol and acid in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Propan-2-ol and 3-hydroxypropanoic acid.

    Reduction: Propan-2-yl 3-hydroxypropanoate.

    Transesterification: A new ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Propan-2-yl 3-[(propan-2-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 3-[(propan-2-yl)oxy]propanoate primarily involves its hydrolysis to release propan-2-ol and 3-hydroxypropanoic acid. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process releases the constituent alcohol and acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl acetate: An ester formed from propan-2-ol and acetic acid.

    Propan-2-yl butanoate: An ester formed from propan-2-ol and butanoic acid.

    Propan-2-yl propanoate: An ester formed from propan-2-ol and propanoic acid.

Uniqueness

Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is unique due to its specific ester linkage involving 3-hydroxypropanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo hydrolysis and release biologically active components also adds to its versatility in scientific research and industrial applications.

Properties

CAS No.

4220-74-0

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

propan-2-yl 3-propan-2-yloxypropanoate

InChI

InChI=1S/C9H18O3/c1-7(2)11-6-5-9(10)12-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

KKIHPJWQDHMAFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(=O)OC(C)C

Origin of Product

United States

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